molecular formula C12H16N2O3S B6280160 (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid CAS No. 2247088-20-4

(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid

Cat. No. B6280160
CAS RN: 2247088-20-4
M. Wt: 268.3
InChI Key:
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography and Raman spectroscopy to determine the arrangement of atoms within a molecule.


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the stoichiometry, reaction mechanisms, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity with other substances .

Mechanism of Action

In the context of drug development, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Future Directions

Future directions could involve potential applications, ongoing research, and areas that need further investigation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid involves the protection of the amine group of pyridine, followed by the coupling of the protected pyridine with ethyl mercaptan and (3R)-3-(tert-butoxycarbonyl)propanoic acid. The tert-butoxycarbonyl group is then removed to yield the final product.", "Starting Materials": [ "Pyridine", "Ethyl mercaptan", "(3R)-3-(tert-butoxycarbonyl)propanoic acid" ], "Reaction": [ "Protect the amine group of pyridine with tert-butoxycarbonyl chloride and triethylamine to yield the protected pyridine", "Couple the protected pyridine with ethyl mercaptan using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts to yield the protected pyridine-ethyl mercaptan adduct", "Couple the protected pyridine-ethyl mercaptan adduct with (3R)-3-(tert-butoxycarbonyl)propanoic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts to yield the protected product", "Remove the tert-butoxycarbonyl group using trifluoroacetic acid to yield the final product, (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid" ] }

CAS RN

2247088-20-4

Product Name

(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid

Molecular Formula

C12H16N2O3S

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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